molecular formula C8H16O6 B14598500 Acetic acid--but-1-ene-1,1-diol (2/1) CAS No. 60180-99-6

Acetic acid--but-1-ene-1,1-diol (2/1)

Cat. No.: B14598500
CAS No.: 60180-99-6
M. Wt: 208.21 g/mol
InChI Key: PHMUWQHPGNKVFP-UHFFFAOYSA-N
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Description

Acetic acid–but-1-ene-1,1-diol (2/1) is a molecular complex formed in a 2:1 molar ratio between acetic acid (CH₃COOH) and but-1-ene-1,1-diol (HO–C(CH₂)₂–OH). The latter is an enol tautomer of a β-diketone or related carbonyl compound. Enols are typically less stable than their keto counterparts due to higher energy states, but stabilization can occur through intermolecular interactions (e.g., hydrogen bonding with acetic acid) or steric effects from bulky substituents . This complex is of interest in tautomeric equilibria studies and may model reactive intermediates in organic synthesis or interstellar chemistry .

Properties

CAS No.

60180-99-6

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

IUPAC Name

acetic acid;but-1-ene-1,1-diol

InChI

InChI=1S/C4H8O2.2C2H4O2/c1-2-3-4(5)6;2*1-2(3)4/h3,5-6H,2H2,1H3;2*1H3,(H,3,4)

InChI Key

PHMUWQHPGNKVFP-UHFFFAOYSA-N

Canonical SMILES

CCC=C(O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–but-1-ene-1,1-diol (2/1) typically involves the reaction of acetic acid with but-1-ene-1,1-diol. One common method is the esterification reaction, where acetic acid reacts with but-1-ene-1,1-diol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of acetic acid–but-1-ene-1,1-diol (2/1) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–but-1-ene-1,1-diol (2/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, carboxylic acids, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid–but-1-ene-1,1-diol (2/1) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid–but-1-ene-1,1-diol (2/1) involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of diols and carboxylic acids. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stability and Tautomeric Behavior

  • Acetic Acid–But-1-ene-1,1-diol (2/1): Theoretical studies indicate that enols of carboxylic acids (like but-1-ene-1,1-diol) are intrinsically less stable than aldehyde/ketone enols by ~10 kcal/mol due to electron-withdrawing effects of the carboxyl group . However, stabilization via hydrogen bonding with acetic acid in the 2:1 complex may reduce this energy gap.
  • 2-Methyl-Prop-1-ene-1,1-diol (Isobutyric Acid Enol): This enol, generated via pyrolysis of dimethylmalonic acid and trapped in argon matrices, exhibits prolonged stability in gas-phase or low-temperature environments. Bulky methyl groups at the α-carbon enhance stability by hindering tautomerization .
  • Cyclopropane-1,1-diol: A hydrolysis product of coprine, this compound shares structural similarities (geminal diol) but is stabilized by the strained cyclopropane ring, which alters reactivity compared to linear enols .
Table 1: Stability Comparison
Compound Stabilization Mechanism Energy Difference (kcal/mol) Reference
But-1-ene-1,1-diol (with acetic acid) Hydrogen bonding in 2:1 complex ~10 (vs. keto form)
2-Methyl-Prop-1-ene-1,1-diol Steric hindrance from α-methyl groups Not quantified
Cyclopropane-1,1-diol Strain from cyclopropane ring Not quantified

Physical and Chemical Properties

  • Molar Volume and Diffusion: Acetic acid (molar volume = 57.30 cm³/mol at 80°C) has a larger molecular footprint than ethanol (36.12 cm³/mol at 25°C) due to its carboxyl group . The 2:1 complex likely exhibits intermediate values, influenced by hydrogen-bonded networks.
  • Reactivity : But-1-ene-1,1-diol in the complex may undergo photorearrangement analogous to 2-methyl-prop-1-ene-1,1-diol, which forms isobutyric acid and dimethylketene under UV light .

Q & A

Basic Research Questions

Q. How can the stoichiometric ratio (2:1) of acetic acid to but-1-ene-1,1-diol in the complex be experimentally validated?

  • Methodological Answer : The molar ratio can be determined via titration with a strong base (e.g., NaOH) to quantify free acetic acid , complemented by nuclear magnetic resonance (NMR) spectroscopy to resolve proton environments of the diol and acid. For crystalline samples, X-ray diffraction (XRD) provides direct structural confirmation of the 2:1 stoichiometry by mapping hydrogen-bonding networks .

Q. What spectroscopic techniques are optimal for characterizing the structural and electronic properties of this complex?

  • Methodological Answer :

  • IR Spectroscopy : Identifies O–H stretching vibrations (2500–3500 cm⁻¹) to confirm hydrogen bonding between acetic acid and the diol .
  • NMR : 1^1H and 13^13C NMR distinguish free vs. bound acetic acid (e.g., chemical shift changes in carboxyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns consistent with the 2:1 adduct .
  • UV-Vis : Monitors π→π* transitions in conjugated systems if photorearrangement pathways are studied .

Q. What synthetic routes are effective for preparing acetic acid--but-1-ene-1,1-diol (2/1) with high purity?

  • Methodological Answer :

  • Pyrolysis and Trapping : Pyrolyze precursors (e.g., dimethylmalonic acid) under inert conditions (argon matrix) to generate reactive diols, followed by acetic acid trapping .
  • Acid-Catalyzed Esterification : React but-1-ene-1,1-diol with acetic anhydride under controlled conditions (e.g., 90% yield via catalysis with H₂SO₄) .
  • Purification : Use liquid-liquid extraction (e.g., ether/water) to isolate the complex, with purity verified by HPLC or GC-MS .

Advanced Research Questions

Q. How do reaction conditions (temperature, solvent polarity) influence the equilibrium between acetic acid--but-1-ene-1,1-diol (2/1) and competing complexes (e.g., 1:1 or 3:1 adducts)?

  • Methodological Answer :

  • Variable-Temperature Studies : Conduct titrations at 25–80°C to calculate ΔH and ΔS via van’t Hoff analysis, revealing thermodynamic favorability of the 2:1 ratio .
  • Solvent Screening : Compare partitioning coefficients (e.g., 1-octanol/water) to assess how hydrophobic solvents stabilize hydrogen-bonded complexes .
  • Kinetic Trapping : Use rapid-freeze techniques (e.g., matrix isolation) to isolate metastable intermediates and characterize via FTIR .

Q. What computational approaches best predict the stability and reactivity of this complex in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometries and calculate binding energies of hydrogen-bonded networks. Compare with XRD data to validate models .
  • Molecular Dynamics (MD) : Simulate solvent effects on adduct stability, focusing on dielectric constant and proton transfer barriers .
  • Reaction Pathway Analysis : Use transition-state theory to model photorearrangement pathways (e.g., diol → ketene derivatives) observed in argon matrices .

Q. How can contradictions in reported equilibrium constants (KeqK_{eq}) for this complex across solvents be resolved?

  • Methodological Answer :

  • Standardized Protocols : Replicate experiments using identical ionic strength buffers (e.g., 0.1 M NaCl) and standardized pH meters to minimize measurement variability .
  • Error Source Analysis : Quantify impurities (e.g., residual acetic anhydride) via GC-MS and correct KeqK_{eq} calculations using activity coefficients .
  • Inter-laboratory Validation : Compare datasets using statistical tools (e.g., Grubbs’ test) to identify outliers and systematic biases .

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